1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid
Overview
Description
The compound “1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid” is a complex organic molecule. It contains a tert-butoxycarbonyl (BOC) group, which is a common protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of such compounds often involves the use of a BOC group for protection of amines . For example, amine-protected, difunctional reagents have been employed in the synthesis of phosphatidyl ethanolamines and ornithine . A yield of 95% was reported in a related synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The BOC group is a key feature, used as a protecting group for amines in organic synthesis . The compound also contains an indole group and a carboxylic acid group.Chemical Reactions Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Scientific Research Applications
Fluorescent Amino Acid Derivatives Synthesis
A new, highly fluorescent amino acid derivative was synthesized using simple and generally available substrates, including 3-nitro-L-tyrosine and 1H-indole-3-carbaldehyde. This compound, identified as N-[(tert-butoxy)carbonyl]-3-[2-(1H-indol-3-yl)benzoxazol-5-yl]-L-alanine methyl ester, demonstrates high fluorescence quantum yield, illustrating a novel approach for creating amino acid derivatives with desired photophysical properties (Guzow, Szabelski, Malicka, & Wiczk, 2001).
Conformationally Constrained Tryptophan Derivatives
Research focused on the synthesis of conformationally constrained tryptophan analogues, including methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclo-oct[cd]indole-4-carboxylate. These derivatives are used for peptide/peptoid conformation elucidation studies, featuring a ring that bridges the α-carbon and the 4-position of the indole ring, limiting side chain conformational flexibility (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Synthesis of Deaza-Analogues of Marine Alkaloid Topsentin
A series of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates were synthesized. This research contributes to the development of deaza-analogues of the bis-indole alkaloid topsentin, demonstrating potential applications in cancer research (Carbone, Spanò, Parrino, Ciancimino, Attanasi, & Favi, 2013).
C-Alkylation of Peptides with Aminomalonate
Research into C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues has been conducted. This includes N-Acetyl-, N-(tert-butoxy)carbonyl-, and N-(benzyloxy)carbonyl-protected peptides. The study provides insights into the modification of peptide backbones, crucial for advancing peptide chemistry (Matt & Seebach, 1998).
Preparation of 2-Amido Substituted Furan
Research into the preparation and Diels-Alder reaction of a 2-amido substituted furan, specifically tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, reveals applications in organic synthesis, showcasing the versatility of indole derivatives in complex chemical reactions (Padwa, Brodney, & Lynch, 2003).
Enantioselective Synthesis of Amino Acids
Enantioselective synthesis of mesityl-substituted amino acids demonstrates the chemical versatility of indole derivatives. These studies contribute to the understanding of stereoselectivity in organic synthesis, which is fundamental in developing pharmaceuticals and other biologically active compounds (Medina, Moyano, Pericàs, & Riera, 2000).
Synthesis of Spiro[indole-3,4′-piperidin]-2-ones
Research into the synthesis of spiro[indole-3,4′-piperidin]-2-ones from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline. This study is significant in the development of complex heterocyclic compounds, which have wide-ranging applications in pharmaceuticals and material science (Freund & Mederski, 2000).
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound may interact with amines or amine-containing molecules in biological systems.
Mode of Action
The mode of action of this compound is likely related to its Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group serves to protect the amine during subsequent reactions, preventing it from reacting with other groups. The Boc group can be removed later under acidic conditions .
Biochemical Pathways
Given that the compound is used in dipeptide synthesis , it may be involved in pathways related to peptide or protein synthesis or modification. The compound’s Boc group allows it to participate in reactions without unwanted side reactions, expanding the applicability of amino acid ionic liquids (AAILs) in organic synthesis .
Pharmacokinetics
Boc-protected amino acid ionic liquids (Boc-AAILs), which are similar to the compound , are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could influence the compound’s absorption and distribution in the body.
Result of Action
The compound’s use in dipeptide synthesis suggests that it could play a role in the formation of peptides . The compound’s Boc group allows it to participate in peptide synthesis reactions without unwanted side reactions .
Action Environment
The action of “1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid” can be influenced by various environmental factors. For instance, the compound’s solubility properties suggest that it may be more effective in certain solvents . Additionally, the addition and removal of the Boc group are influenced by the pH of the environment . The compound’s effectiveness could also be influenced by temperature, as certain reactions may require heat .
Properties
IUPAC Name |
1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]indole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)18-8-4-9-19-10-7-12-11-13(15(20)21)5-6-14(12)19/h5-7,10-11H,4,8-9H2,1-3H3,(H,18,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXZCVQQJUQKNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1C=CC2=C1C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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